L-Gulose
Overview
Description
GDP-Mannose 3′,5′-Epimerase and L-Gulose Biosynthesis
GDP-Mannose 3′,5′-Epimerase is a key enzyme in the biosynthesis of vitamin C in plants, catalyzing the reversible epimerization of GDP-d-mannose. This enzyme is involved in the formation of GDP-L-gulose, which is a putative intermediate in the de novo biosynthesis of vitamin C. The enzyme's activity is regulated by various factors, including competitive inhibitors like GDP and GDP-d-glucose, and is influenced by the redox state of the cell and stress conditions. The presence of Hsp70 heat-shock proteins suggests a role in folding and regulation of the epimerase. L-Gulose and L-gulono-1,4-lactone are considered direct precursors of L-ascorbic acid in plant cells, indicating a potential L-gulose pathway for vitamin C biosynthesis .
Gulose in Glycoproteins
L-Gulose has been identified as a component of the glycoprotein SSG 185 in the extracellular matrix of the green alga Volvox carteri. It occupies a terminal position in the saccharide chain of a hydroxyproline-rich glycopeptide derived from this glycoprotein .
Synthesis of L-Gulose
The synthesis of L-Gulose from D-gluconolactone has been achieved with a yield of 47%. The process involved the cleavage of acetonides and oxidative degradation, highlighting the importance of specific reactions in the synthesis of L-gulose and L-xylose . Additionally, 1,6-Anhydro-β-L-hexopyranoses have been used as building blocks for the synthesis of L-gulosamine and L-altrose derivatives, demonstrating the versatility of L-gulose in synthetic chemistry .
Whole-Cell Biosynthesis of L-Gulose
An efficient biosynthesis method for L-Gulose has been developed by coupling mannitol-1-dehydrogenase with NADH oxidase in E. coli cells. This approach has shown potential for practical, efficient, and environmentally friendly biosynthesis of L-gulose, which is a rare sugar with pharmaceutical applications .
Reactivity and Synthesis of L-Gulose Derivatives
Research into the reactivity of L-gulose and L-guluronic acid building blocks has provided insights into the glycosylation reactions involving these sugars. The studies have shown that the gulosyl C4-OH group is a relatively poor nucleophile and that the conformational behavior of the synthons is crucial for the outcome of glycosylation reactions . Furthermore, the stereoselective synthesis of L-guluronic acid alginates has been explored, revealing an intrinsic preference of gulose for the formation of 1,2-cis-glycosidic bonds .
Stereoselective and Protecting Group Free Synthesis
A stereoselective synthesis of D,L-gulose has been described, utilizing a multicomponent enyne cross metathesis-hetero Diels-Alder reaction. This method allows the formation of the pyran ring from commercially available substrates in a single step without the use of protecting groups, enhancing atom economy .
Biosynthetic Mechanism in Archaea
The biosynthetic mechanism of L-gulose in the main polar lipids of Thermoplasma acidophilum has been studied, revealing a stepwise stereochemical inversion from D-glucose. The process resembles the biosynthesis of ascorbic acid in plants, suggesting a possible evolutionary link .
Synthesis of L-Gulose Derivatives
The synthesis of 6-deoxy-3-O-methyl-D-gulose and L-acofriose (6-deoxy-3-O-methyl-L-mannose) has been achieved through a series of reactions involving methylation, partial hydrolysis, and reductive ring-opening. These syntheses provide access to derivatives of L-gulose for further study and potential applications .
Scientific Research Applications
Biosynthesis and Production
L-Gulose is a rare sugar with potential applications in pharmaceuticals, including as a building block for anticancer drugs like bleomycin and nucleoside-based antivirals. However, its high cost and preparative challenges have limited its practical use. Recent studies have focused on improving the efficiency of L-gulose biosynthesis. An approach involving the coupling of mannitol-1-dehydrogenase with NADH oxidase in E. coli cells has shown promising results, enabling efficient and environmentally friendly biosynthesis from cheap d-sorbitol with a volumetric productivity of 5.5 g/L/day (Zhang et al., 2021). Another innovative method utilizes a wheat-bran culture extract of Penicillium sp. KU-1 for the oxidation of d-sorbitol to produce L-gulose, achieving a high production yield of approximately 94% (Kuroishikawa et al., 2021).
Enzymatic Synthesis and Potential Applications
The biosynthetic mechanism of L-gulose in organisms such as Thermoplasma acidophilum has been studied, revealing a pathway from D-glucose involving stereochemical inversion, which might bear resemblance to plant ascorbic acid biosynthesis (Yamauchi & Nakayama, 2013). Additionally, L-gulose synthesis from d-gluconolactone provides a method for producing this rare sugar, highlighting its importance in the synthesis of pharmaceutical compounds like bleomycin A2 (Yang et al., 2002).
Implications in Plant Biology and Vitamin C Biosynthesis
Research on the GDP-mannose-3',5'-epimerase enzyme, which catalyzes the production of GDP-L-gulose, a precursor for vitamin C biosynthesis in plants, suggests a complex regulatory mechanism that could control the carbon flux into the vitamin C pathway in response to the cell's redox state and other factors (Major, Wolucka, & Naismith, 2005). This highlights the potential for L-gulose and its derivatives in understanding and manipulating plant metabolic pathways, including ascorbate biosynthesis, offering insights into the regulatory mechanisms underlying vitamin C production in plants and possibly leading to new strategies for enhancing nutritional content in crops.
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342718 | |
Record name | L-Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Gulose | |
CAS RN |
6027-89-0 | |
Record name | L-Gulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6027-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Gulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Gulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-gulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GULOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96E9Q45N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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